
1-Acetyl-3(5)-perfluorohexyl-5(3)-phenylpyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetyl-3(5)-perfluorohexyl-5(3)-phenylpyrazole is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a phenyl group and a highly fluorinated hexyl chain
准备方法
The synthesis of 1-Acetyl-3(5)-perfluorohexyl-5(3)-phenylpyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, leading to the formation of the pyrazole core.
Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Fluorinated Hexyl Chain: This step involves the use of perfluoroalkylation reagents under specific conditions to attach the highly fluorinated hexyl chain to the pyrazole ring.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction environments to facilitate the process.
化学反应分析
1-Acetyl-3(5)-perfluorohexyl-5(3)-phenylpyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated hexyl chain, where nucleophiles replace fluorine atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Acetyl-3(5)-perfluorohexyl-5(3)-phenylpyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new pharmaceuticals.
Medicine: Its potential therapeutic properties are being explored, particularly in the context of anti-inflammatory and anticancer activities.
Industry: The compound’s stability and unique properties make it useful in the development of advanced materials, such as coatings and polymers with enhanced performance characteristics.
作用机制
The mechanism of action of 1-Acetyl-3(5)-perfluorohexyl-5(3)-phenylpyrazole involves its interaction with specific molecular targets. The fluorinated hexyl chain enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological targets, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to the compound’s observed biological effects.
相似化合物的比较
1-Acetyl-3(5)-perfluorohexyl-5(3)-phenylpyrazole can be compared with other fluorinated pyrazole derivatives:
1-[5-Phenyl-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)pyrazol-1-yl]methanol: This compound has a similar structure but with a hydroxyl group instead of a ketone, leading to different reactivity and biological activity.
1-[5-Phenyl-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)pyrazol-1-yl]acetic acid: The presence of a carboxylic acid group alters its solubility and interaction with biological targets.
1-[5-Phenyl-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)pyrazol-1-yl]amine: The amine group provides different hydrogen bonding capabilities and reactivity compared to the ketone.
These comparisons highlight the unique properties of this compound, particularly its balance of lipophilicity and reactivity, making it a valuable compound for various applications.
属性
分子式 |
C17H9F13N2O |
|---|---|
分子量 |
504.24 g/mol |
IUPAC 名称 |
1-[5-phenyl-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)pyrazol-1-yl]ethanone |
InChI |
InChI=1S/C17H9F13N2O/c1-8(33)32-10(9-5-3-2-4-6-9)7-11(31-32)12(18,19)13(20,21)14(22,23)15(24,25)16(26,27)17(28,29)30/h2-7H,1H3 |
InChI 键 |
GBITZRCUJLCGQM-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(=CC(=N1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C2=CC=CC=C2 |
规范 SMILES |
CC(=O)N1C(=CC(=N1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carbohydrazide](/img/structure/B1636117.png)
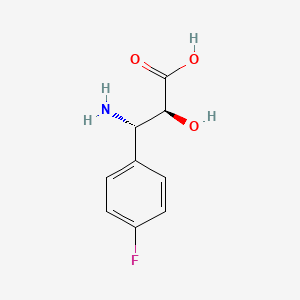
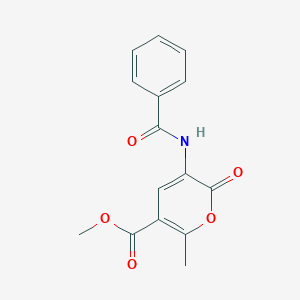
![2-[(Diethylamino)methyl]cyclohexanone hydrochloride](/img/structure/B1636138.png)
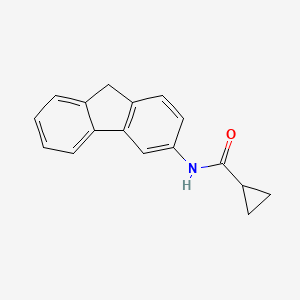
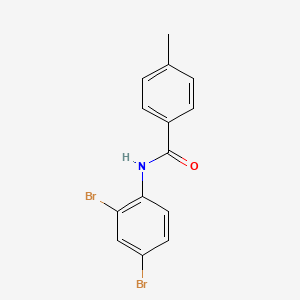
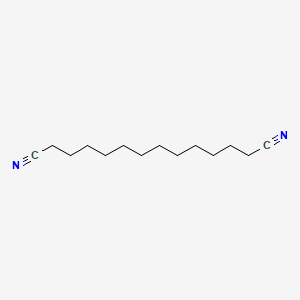
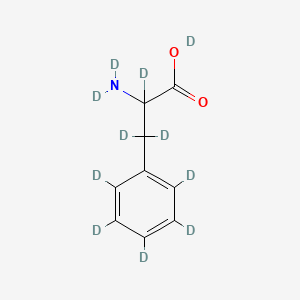
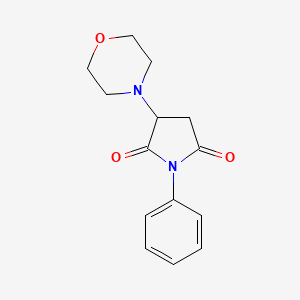
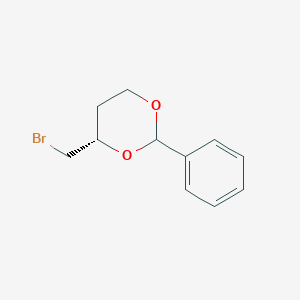
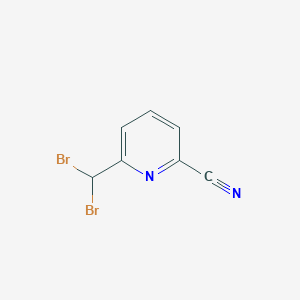
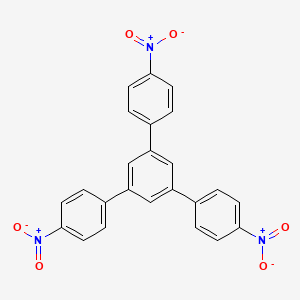
![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1636166.png)
